1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone
CAS No.: 1170135-42-8
Cat. No.: VC4258960
Molecular Formula: C23H23ClN4O3S
Molecular Weight: 470.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170135-42-8 |
|---|---|
| Molecular Formula | C23H23ClN4O3S |
| Molecular Weight | 470.97 |
| IUPAC Name | 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]ethanone |
| Standard InChI | InChI=1S/C23H23ClN4O3S/c24-17-2-1-3-18(11-17)25-23-26-19(14-32-23)12-22(29)28-8-6-27(7-9-28)13-16-4-5-20-21(10-16)31-15-30-20/h1-5,10-11,14H,6-9,12-13,15H2,(H,25,26) |
| Standard InChI Key | RHUKQGPAOFSLPN-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC4=CSC(=N4)NC5=CC(=CC=C5)Cl |
Introduction
Molecular Formula
The molecular formula of the compound is C21H21ClN4O3S, indicating the presence of:
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Carbon (C): 21 atoms
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Hydrogen (H): 21 atoms
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Chlorine (Cl): 1 atom
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Nitrogen (N): 4 atoms
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Oxygen (O): 3 atoms
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Sulfur (S): 1 atom
Molecular Weight
The molecular weight is approximately 444.94 g/mol, calculated based on atomic masses.
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
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Formation of the benzo[d]13dioxole derivative: This can be synthesized by cyclization reactions using catechol derivatives.
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Piperazine functionalization: Attaching the benzo[d] dioxole group to piperazine through alkylation.
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Thiazole synthesis: Using thiourea or other sulfur-containing reagents to form the thiazole ring.
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Final coupling reaction: Linking the piperazine and thiazole units via an ethanone bridge.
Medicinal Chemistry
This compound's structure suggests potential pharmacological activity due to:
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The piperazine moiety, which is common in drugs targeting the central nervous system.
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The thiazole group, often associated with antimicrobial or anticancer properties.
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The presence of both hydrophilic and hydrophobic regions, enabling interaction with various biological targets.
Biological Activity
While specific studies on this compound are not available in the provided sources, similar compounds have shown:
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Antimicrobial activity against bacterial and fungal pathogens.
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Potential as kinase inhibitors in cancer research due to their heterocyclic frameworks.
Analytical Characterization
To confirm its structure and purity, the following techniques are typically used:
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Nuclear Magnetic Resonance (NMR):
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-NMR for hydrogen environment analysis.
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-NMR for carbon skeleton confirmation.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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To identify functional groups such as C=O, N-H, and aromatic rings.
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X-ray Crystallography:
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For detailed three-dimensional structural elucidation.
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Limitations
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Limited data on its pharmacokinetics (absorption, distribution, metabolism, excretion).
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Potential toxicity due to the presence of halogens like chlorine.
Future Research Directions
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In vitro and in vivo testing: To evaluate its pharmacological efficacy and safety profile.
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Structure-activity relationship (SAR) studies: To optimize its biological activity by modifying substituents.
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Docking studies: To predict interactions with target proteins or enzymes.
This comprehensive analysis highlights the importance of further research into this compound's properties and applications in drug development or other fields of chemistry.
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